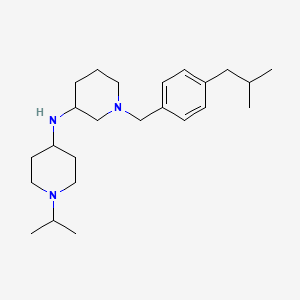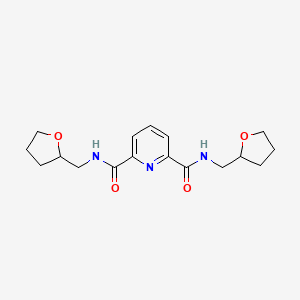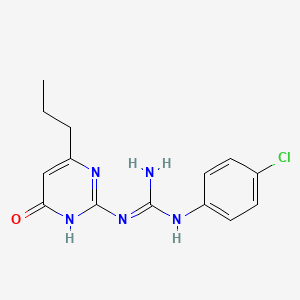![molecular formula C26H26N2O4 B6018903 [1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B6018903.png)
[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone: is a complex organic compound that features a unique combination of indole and furan moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Povarov cycloaddition reaction followed by N-furoylation . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions usually involve the use of deep eutectic solvents to facilitate the cycloaddition process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furan moieties.
Reduction: Reduction reactions can target the indole ring, leading to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis .
Biology: It has shown potential in biological assays for its antiviral, anticancer, and antimicrobial activities .
Medicine: The compound is being explored for its therapeutic potential, particularly in the development of new drugs targeting viral infections and cancer .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and bioactivity .
Mecanismo De Acción
The mechanism of action of [1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing pathways involved in cell proliferation, apoptosis, and immune response . The furan ring contributes to the compound’s ability to interact with nucleophilic sites in biological molecules, enhancing its bioactivity .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-15-14-20(16(2)32-15)26(29)28-13-12-18-17-8-5-6-10-21(17)27-23(18)24(28)19-9-7-11-22(30-3)25(19)31-4/h5-11,14,24,27H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXMTJPLPZJUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2C4=C(C(=CC=C4)OC)OC)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6018822.png)

![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)
![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6018862.png)
![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)

![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![5-[(4-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B6018878.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
![N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B6018887.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
